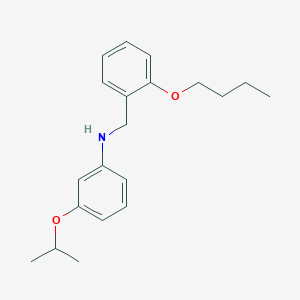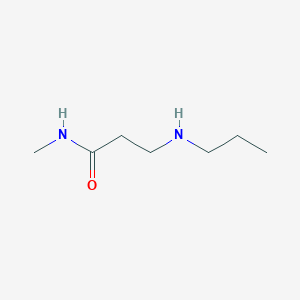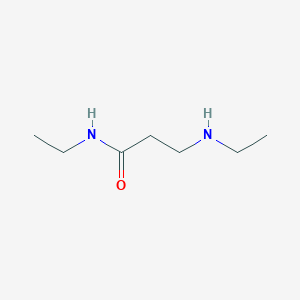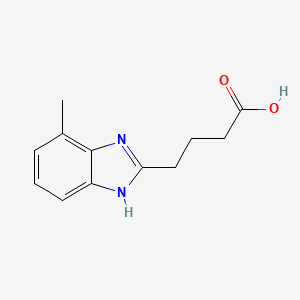
N-(2-Butoxybenzyl)-3-isopropoxyaniline
Descripción general
Descripción
N-(2-Butoxybenzyl)-3-isopropoxyaniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure
N-(2-Butoxybenzyl)-3-isopropoxyaniline and its homologues like N-(4-n-butyloxybenzylidene)-4′-ethylaniline (4O.2) have been analyzed for their molecular and crystal structures. Such studies are crucial in understanding the physical properties and potential applications of these compounds in various fields, including materials science and chemistry. The structural details, obtained through direct methods, indicate their triclinic system classification and provide insights into their molecular conformations and crystal packing (Thyen, Heineman, & Zugenmaier, 1994).
Liquid Crystalline Properties
Studies on compounds like N-(4-n-butyloxybenzylidene)-4′-alkoxyanilines focus on their liquid crystalline properties. These properties are significant for applications in display technologies and other areas where control of light and its properties are essential. The phase transition studies and characterizations of these compounds provide valuable information for their potential use in advanced materials (Sastry, Pardhasaradhi, Srinivasu, Pisipati, & Datta Prasad, 2016).
Synthesis and Characterization
The synthesis and characterization of related compounds, like N-[4-(4-n-alkoxybenzoyloxy)-2-hydroxybenzylidene]-3-cyanoanilines, are critical for advancing the understanding of such chemicals. These studies aid in developing new synthesis methods and in understanding the chemical behavior of these compounds, which is vital for their potential applications in various scientific fields (Sakagami, Nonaka, Koga, & Takase, 1998).
DNA Interaction Studies
Investigations into the interactions of similar compounds with DNA, such as studies on the formation of DNA adducts, are crucial for understanding the biological implications and potential medicinal applications of these chemicals. These studies contribute to the field of biochemistry and molecular biology, providing insights into the mechanisms of action of such compounds at the molecular level (Dorr, Murphy, & Tretyakova, 2007).
Antioxidant Activity
Research on the antioxidant activity of related compounds, such as copper(II) complexes containing N-(3-hydroxybenzyl)-amino amide ligands, is significant for potential applications in medicine and pharmacology. Understanding the antioxidant properties of these compounds can lead to the development of new therapeutic agents and antioxidants (Hua, Na, Yuan, & Sun, 2013).
Propiedades
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-5-13-22-20-12-7-6-9-17(20)15-21-18-10-8-11-19(14-18)23-16(2)3/h6-12,14,16,21H,4-5,13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKNZONXFTTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline](/img/structure/B1385218.png)





![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)


![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)
![Ethyl [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetate](/img/structure/B1385233.png)
![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
